N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide
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Overview
Description
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including azo, nitro, chloro, cyano, and methoxy groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide typically involves a multi-step process The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups This is followed by azo coupling, where an azo group is formed by the reaction of a diazonium salt with an aromatic amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines, and the azo group can be reduced to hydrazo compounds.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, the nitro and azo groups can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Adapalene Related Compound E: Known for its pharmaceutical applications.
Methylammonium Lead Halide: Used in solar cells and other electronic applications.
Uniqueness
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is unique due to its combination of functional groups, which confer a wide range of reactivity and applications. Unlike simpler compounds, its structure allows for diverse chemical modifications and interactions, making it valuable in various scientific and industrial fields.
Properties
CAS No. |
37984-46-6 |
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Molecular Formula |
C18H16ClN7O6 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H16ClN7O6/c1-10(27)22-13-8-15(21-5-3-4-20)17(32-2)9-14(13)23-24-18-12(19)6-11(25(28)29)7-16(18)26(30)31/h6-9,21H,3,5H2,1-2H3,(H,22,27) |
InChI Key |
GMEGSBXYAAPXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCC#N |
Origin of Product |
United States |
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